molecular formula C14H24BrClN2O2 B13784773 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride CAS No. 98656-56-5

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride

Cat. No.: B13784773
CAS No.: 98656-56-5
M. Wt: 367.71 g/mol
InChI Key: XXCZNUYVSSRRAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is a complex organic compound with a unique structure that includes bromine, ethoxy, and diethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 4-ethoxyaniline, followed by the introduction of the diethylaminoethoxy group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide and diethylamine are used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and diethylamino groups can enhance binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-butoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyaniline hydrochloride is unique due to the presence of the diethylaminoethoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may provide enhanced selectivity and potency in various applications.

Properties

CAS No.

98656-56-5

Molecular Formula

C14H24BrClN2O2

Molecular Weight

367.71 g/mol

IUPAC Name

[3-bromo-4-[2-(diethylamino)ethoxy]-5-ethoxyphenyl]azanium;chloride

InChI

InChI=1S/C14H23BrN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H

InChI Key

XXCZNUYVSSRRAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1Br)[NH3+])OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.